1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene
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Overview
Description
1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a hexafluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The hexafluoropropyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzene ring reacts with hexafluoropropyl chloride in the presence of a Lewis acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acids or reduction to form benzyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of phenols or amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkylbenzenes.
Scientific Research Applications
1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom acts as an electrophile, facilitating reactions with nucleophiles.
Fluorine Substitution: The hexafluoropropyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Bromobenzene: A simpler analog with only a bromine substituent.
1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a hexafluoropropyl group.
1-Bromo-2,3,4,5-tetrafluorobenzene: Features multiple fluorine atoms on the benzene ring.
Uniqueness: 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. This makes it particularly useful in applications requiring high-performance materials and intermediates .
Properties
CAS No. |
189762-31-0 |
---|---|
Molecular Formula |
C9H5BrF6 |
Molecular Weight |
307.03 g/mol |
IUPAC Name |
1-bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene |
InChI |
InChI=1S/C9H5BrF6/c10-6-3-1-5(2-4-6)7(11)8(12,13)9(14,15)16/h1-4,7H |
InChI Key |
PWCAWRALDLCVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(F)(F)F)(F)F)F)Br |
Origin of Product |
United States |
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